molecular formula C8H6ClNO3 B1450283 Methyl 2-chloro-5-formylpyridine-3-carboxylate CAS No. 176433-61-7

Methyl 2-chloro-5-formylpyridine-3-carboxylate

Cat. No.: B1450283
CAS No.: 176433-61-7
M. Wt: 199.59 g/mol
InChI Key: UUQKEBOQYONEGT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-formylpyridine-3-carboxylate is a chemical compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is also known by its IUPAC name, methyl 2-chloro-5-formylnicotinate . This compound is a derivative of nicotinic acid and is characterized by the presence of a chloro group, a formyl group, and a carboxylate ester group on a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-formylpyridine-3-carboxylate typically involves the chlorination of a nicotinic acid derivative followed by formylation and esterification reactions. One common method involves the reaction of 2-chloronicotinic acid with formaldehyde and a suitable catalyst to introduce the formyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-formylpyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-5-formylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-formylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions, leading to the formation of active metabolites. The exact molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Methyl 2-chloro-5-formylpyridine-3-carboxylate can be compared with other similar compounds such as:

    Methyl 2-chloro-5-nitropyridine-3-carboxylate: Similar structure but with a nitro group instead of a formyl group.

    Methyl 2-chloro-5-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    Methyl 2-chloro-5-hydroxypyridine-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

Properties

IUPAC Name

methyl 2-chloro-5-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-2-5(4-11)3-10-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQKEBOQYONEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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